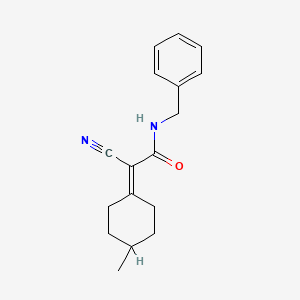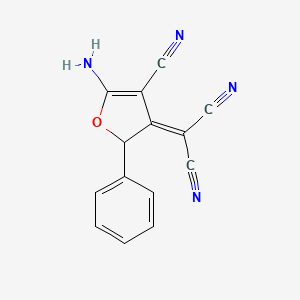
2-(5-Amino-4-cyano-2-phenyl-furan-3-ylidene)-malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE is a complex organic compound that features a furan ring substituted with amino, cyano, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenyl acetonitrile, the compound could be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to convert cyano groups to amines or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or carboxyl derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE could be used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other substituted furans or nitriles, such as:
- 5-Amino-4-cyano-2-phenylfuran
- 4-Cyano-2-phenyl-3(2H)-furanone
- 5-Amino-2-phenyl-3(2H)-furanone
Uniqueness
What sets 5-AMINO-4-CYANO-2-PHENYL-3(2H)-FURANYLIDENMETHYL CYANIDE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H8N4O |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-(5-amino-4-cyano-2-phenylfuran-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H8N4O/c15-6-10(7-16)12-11(8-17)14(18)19-13(12)9-4-2-1-3-5-9/h1-5,13H,18H2 |
InChI Key |
CLWBUPPCKHVLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C#N)C#N)C(=C(O2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11102419.png)
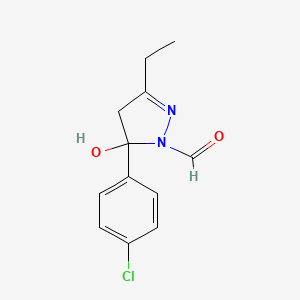
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11102427.png)
![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11102433.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102436.png)
![[2-methoxy-4-[(Z)-(3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]phenyl] acetate](/img/structure/B11102440.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea](/img/structure/B11102451.png)
![N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11102457.png)
![2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)
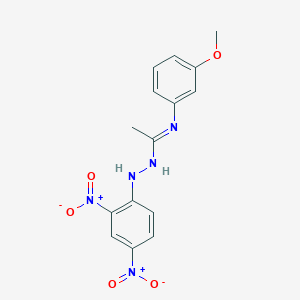
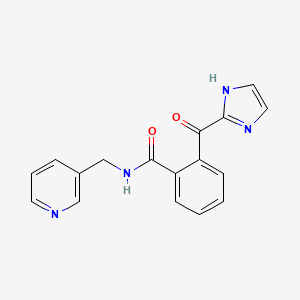

![2-[(E)-(2-{(2Z,4E)-5-phenyl-2-[(phenylcarbonyl)amino]penta-2,4-dienoyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11102491.png)
